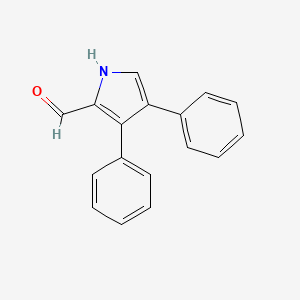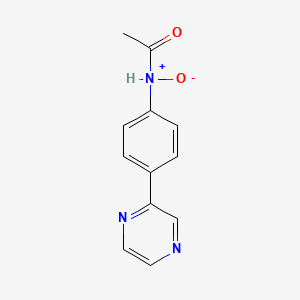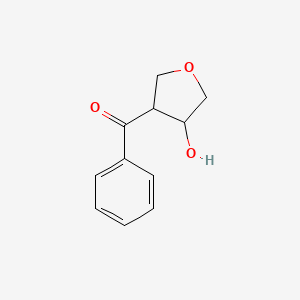![molecular formula C13H18N2O2S B14323484 2-[(2-Cyclohexyl-1-nitroethyl)sulfanyl]pyridine CAS No. 104543-10-4](/img/structure/B14323484.png)
2-[(2-Cyclohexyl-1-nitroethyl)sulfanyl]pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(2-Cyclohexyl-1-nitroethyl)sulfanyl]pyridine is an organic compound with the molecular formula C₁₃H₁₈N₂O₂S It is characterized by a pyridine ring substituted with a sulfanyl group, which is further attached to a cyclohexyl-nitroethyl moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Cyclohexyl-1-nitroethyl)sulfanyl]pyridine typically involves the reaction of nitroethane with cyclohexylthiol in the presence of a base to form the intermediate 2-cyclohexyl-1-nitroethanethiol. This intermediate is then reacted with 2-chloropyridine under nucleophilic substitution conditions to yield the final product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity while minimizing costs and environmental impact.
化学反应分析
Types of Reactions
2-[(2-Cyclohexyl-1-nitroethyl)sulfanyl]pyridine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, acetic acid.
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Nitric acid, sulfuric acid, halogens.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Nitro-pyridines, halogenated pyridines.
科学研究应用
2-[(2-Cyclohexyl-1-nitroethyl)sulfanyl]pyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
作用机制
The mechanism of action of 2-[(2-Cyclohexyl-1-nitroethyl)sulfanyl]pyridine involves its interaction with molecular targets, such as enzymes and receptors. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The sulfanyl group can form covalent bonds with thiol groups in proteins, affecting their function and activity .
相似化合物的比较
Similar Compounds
- **2-[(2-Cyclohexyl-1-nitroethyl)sulfanyl]benzene
- **2-[(2-Cyclohexyl-1-nitroethyl)sulfanyl]thiophene
Uniqueness
2-[(2-Cyclohexyl-1-nitroethyl)sulfanyl]pyridine is unique due to its combination of a pyridine ring with a cyclohexyl-nitroethyl-sulfanyl moiety. This structural feature imparts specific chemical and biological properties that are distinct from other similar compounds. For example, the presence of the pyridine ring can enhance its ability to interact with biological targets, making it a valuable compound for medicinal chemistry research .
属性
CAS 编号 |
104543-10-4 |
|---|---|
分子式 |
C13H18N2O2S |
分子量 |
266.36 g/mol |
IUPAC 名称 |
2-(2-cyclohexyl-1-nitroethyl)sulfanylpyridine |
InChI |
InChI=1S/C13H18N2O2S/c16-15(17)13(10-11-6-2-1-3-7-11)18-12-8-4-5-9-14-12/h4-5,8-9,11,13H,1-3,6-7,10H2 |
InChI 键 |
VOMNVPJVWMEHFP-UHFFFAOYSA-N |
规范 SMILES |
C1CCC(CC1)CC([N+](=O)[O-])SC2=CC=CC=N2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-Benzyl-6,7-dioxabicyclo[3.2.2]nona-3,8-dien-2-one](/img/structure/B14323405.png)
![3-{[Bis(benzyloxy)phosphoryl]oxy}-2-oxopropyl benzoate](/img/structure/B14323411.png)
![1,1'-[(2-Chloroethoxy)(4-methoxyphenyl)methylene]dibenzene](/img/structure/B14323415.png)

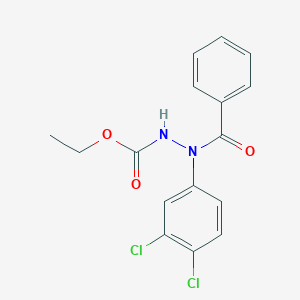
![4-Nitrophenyl 4-[(E)-phenyldiazenyl]benzoate](/img/structure/B14323440.png)
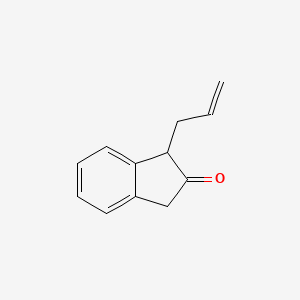
![1,1',1'',1''',1'''',1'''''-[Benzene-1,2,3,4,5,6-hexaylhexa(ethyne-2,1-diyl)]hexakis(4-octylbenzene)](/img/structure/B14323449.png)

![3,3'-[Pyridine-2,6-diylbis(oxy)]dianiline](/img/structure/B14323454.png)
